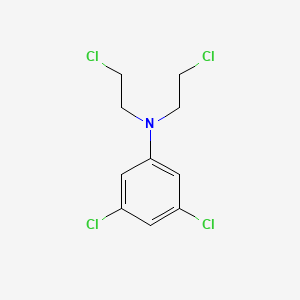
8-Chloro-2-cyclopropyl-1,5-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-2-cyclopropyl-1,5-naphthyridine is a heterocyclic compound that belongs to the class of 1,5-naphthyridines. These compounds are characterized by a bicyclic structure consisting of two fused pyridine rings. The presence of a chlorine atom at the 8th position and a cyclopropyl group at the 2nd position makes this compound unique and potentially useful in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-cyclopropyl-1,5-naphthyridine typically involves the chlorination of a carbonyl derivative using reagents such as phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3). This reaction yields the corresponding 2-chloro-1,5-naphthyridine, which can then be further modified to introduce the cyclopropyl group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale chlorination reactions followed by cyclopropylation under controlled conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
8-Chloro-2-cyclopropyl-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Cross-Coupling Reactions: These reactions can be used to form carbon-carbon bonds, expanding the compound’s utility in organic synthesis.
Common Reagents and Conditions
Nucleophilic Reagents: Used for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction.
Catalysts: Palladium-based catalysts for cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cross-coupling reactions can produce complex organic molecules .
Aplicaciones Científicas De Investigación
8-Chloro-2-cyclopropyl-1,5-naphthyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8-Chloro-2-cyclopropyl-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-1,5-naphthyridine: Lacks the cyclopropyl group, making it less sterically hindered.
8-Chloro-1,5-naphthyridine: Lacks the cyclopropyl group at the 2nd position.
2-Cyclopropyl-1,5-naphthyridine: Lacks the chlorine atom at the 8th position.
Uniqueness
8-Chloro-2-cyclopropyl-1,5-naphthyridine is unique due to the presence of both the chlorine atom and the cyclopropyl group.
Propiedades
Fórmula molecular |
C11H9ClN2 |
|---|---|
Peso molecular |
204.65 g/mol |
Nombre IUPAC |
8-chloro-2-cyclopropyl-1,5-naphthyridine |
InChI |
InChI=1S/C11H9ClN2/c12-8-5-6-13-10-4-3-9(7-1-2-7)14-11(8)10/h3-7H,1-2H2 |
Clave InChI |
NUWZRPGYOOXCQI-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NC3=C(C=CN=C3C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![((1R,3S,5R)-2-azabicyclo[3.1.0]hexan-3-yl)methanol](/img/structure/B14017347.png)
![2,4-Dichloro-6-[(2,4,6-trimethylbenzene-1-sulfonyl)methyl]phenol](/img/structure/B14017355.png)


![N-[4-(benzenesulfonamido)-3-[methoxy(diphenyl)methyl]phenyl]benzenesulfonamide](/img/structure/B14017377.png)
![cyclopentyl N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14017385.png)




